molecular formula C14H13N3O2 B4401269 2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B4401269
M. Wt: 255.27 g/mol
InChI Key: FJCSASYXAUMHJA-UHFFFAOYSA-N
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Description

2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that features both an imidazole ring and an isoindole dione structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the isoindole dione structure is a bicyclic compound with a fused benzene and pyrrole ring system

Properties

IUPAC Name

2-(3-imidazol-1-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-11-4-1-2-5-12(11)14(19)17(13)8-3-7-16-9-6-15-10-16/h1-2,4-6,9-10H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCSASYXAUMHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halides, nucleophiles

Major Products

    Oxidation: N-oxides of the imidazole ring

    Reduction: Imidazoline derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity . The compound can also interact with DNA and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the imidazole ring and the isoindole dione structure. This combination provides the compound with unique chemical and biological properties, making it a valuable scaffold for drug development and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

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